Cyclopropanesulfonyl chloride

Overview

Description

Cyclopropanesulfonyl chloride is a colorless liquid . It can be used in the synthesis of (1 R,2 S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which can serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors .

Synthesis Analysis

This compound can be synthesized using cyclopropylmagnesium bromide with sulfur dioxide in tetrahydrofuran at -10 - 20°C for 0.666667 h . The reaction mixture is then warmed to ambient temperature over 0.5h, and N-chloro-succinimide is added at about -5 to 0°C .Molecular Structure Analysis

The molecular formula of this compound is C3H5ClO2S . It has an average mass of 140.589 Da and a monoisotopic mass of 139.969879 Da .Chemical Reactions Analysis

This compound is a useful research chemical . It can be used in various chemical reactions, particularly in the synthesis of (1 R,2 S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 198.5±7.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has a refractive index of 1.513 and a molar refractivity of 27.5±0.4 cm3 .Scientific Research Applications

Hydrolysis and Reactions with Tertiary Amines

Cyclopropanesulfonyl chloride exhibits unique reactions due to its three-membered ring structure. It undergoes hydrolysis mechanisms similar to simple alkanesulfonyl chlorides, including SN2-S reaction with water and elimination by hydroxide to form sulfene derivatives (King, Lam, & Ferrazzi, 1993).

Nucleophilic Substitutions Catalyzed by Palladium(0)

1-Ethenylcyclopropylsulfonates, derived from cyclopropanone hemiacetal, undergo regioselective Pd(0) catalyzed nucleophilic substitution. This process yields cyclopropylideneethyl derivatives, useful as building blocks in synthesis (Stolle, Ollivier, Piras, Salaün, & Meijere, 1992).

Exploration of Cyclopropanethione and Derivatives

Research focused on cyclopropanethione and its derivatives, including cyclopropanethione S-oxide and S,S-dioxide, reveals insights into their geometries and stability. This work contributes to the understanding of cyclopropane-based sulfides and sulfones (Block, Schwan, & Dixon, 1992).

Synthesis of Methyl Sulfonamide

Cyclohexanesulfonyl chloride, related to this compound, has been used in synthesizing methylsulfonamide, highlighting its potential in sulfonamide synthesis (Zhao Li-fang, 2002).

Copper-Catalyzed Addition to Activated Cyclopropanes

Cyclopropane derivatives have been synthesized through copper-mediated conjugate addition of allylic Grignard reagents. This technique demonstrates the utility of cyclopropane compounds in complex chemical syntheses (Prowotorow, Wicha, & Mikami, 2001).

Allylation of Amines Using Cyclopropyldiphenylsulfonium Salts

Cyclopropyldiphenylsulfonium salts, related to this compound, are used in the efficient allylation of amines, demonstrating the versatility of cyclopropane-based compounds in organic synthesis (Ma, Tian, Zheng, & Zhang, 2022).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Cyclopropanesulfonyl chloride is primarily used in organic synthesis . Its primary targets are organic compounds that can react with sulfonyl chloride groups . Specifically, it has been used in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives , which can serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors .

Mode of Action

The mode of action of this compound involves its reaction with nucleophiles . This interaction results in the formation of new chemical bonds and the incorporation of the sulfonyl chloride group . The sulfonyl chloride group is highly reactive and can form a variety of bonds with different nucleophiles, leading to a wide range of possible reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of organic compounds . The compound’s ability to react with nucleophiles and form new bonds can lead to changes in these pathways, potentially leading to the synthesis of new compounds .

Result of Action

The result of this compound’s action is the formation of new chemical bonds and the incorporation of the sulfonyl chloride group into other compounds . This can lead to the synthesis of a variety of different organic compounds, depending on the specific nucleophiles it reacts with .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different nucleophiles can affect the types of reactions that occur . Additionally, factors such as temperature and pH could potentially influence the compound’s reactivity and stability . It should be stored in a sealed container, away from heat sources .

properties

IUPAC Name |

cyclopropanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWWSGFPICCWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375412 | |

| Record name | Cyclopropanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139631-62-2 | |

| Record name | Cyclopropanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

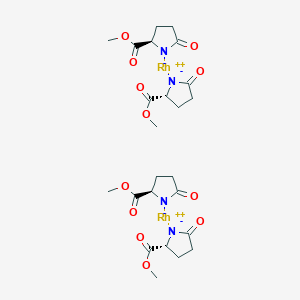

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of the cyclopropane ring influence the stability of cyclopropanethione (1a) compared to its isomer, methylenethiirane (2a)?

A2: Computational studies employing ab initio molecular orbital theory with a polarized double zeta basis set revealed that methylenethiirane (2a) is more stable than cyclopropanethione (1a) by 6.4 kcal/mol. [] This suggests that the strained cyclopropane ring destabilizes the thione structure compared to the more stable three-membered ring thiirane structure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)